(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one
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Description
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one, hereafter referred to as 4MPTTP, is a novel compound derived from the thiazole class of compounds. It is a synthetic molecule that has recently been studied for its potential applications in the medical field. 4MPTTP has a wide range of potential applications due to its unique chemical structure and properties. It has been studied for its potential use as an anti-inflammatory agent, an anticancer agent, and an antifungal agent.
Scientific Research Applications
Anticancer Potential
Researchers have synthesized novel pyridine-thiazole hybrid molecules, demonstrating significant anticancer activities against various tumor cell lines, including carcinomas of colon, breast, and lung, glioblastoma, and leukemia. These compounds exhibited high antiproliferative activity and selectivity for cancer cells, suggesting their potential as anticancer agents. The study highlighted the mechanism involving the induction of genetic instability in tumor cells, providing a foundation for further exploration of similar compounds in cancer therapy (Ivasechko et al., 2022).
Antimicrobial Activity
Another research focus is on the antimicrobial properties of pyridine-thiazole derivatives. For instance, compounds synthesized through microwave-assisted synthesis exhibited antioxidant, antitumor, and antimicrobial activities. The study provided insights into the chemical behavior of these compounds and their potential as therapeutic agents against various microbial and tumor cell lines (El‐Borai et al., 2013).
Synthesis and Chemical Transformations
The compound and its derivatives have been involved in studies focusing on their synthesis and reactions with various nucleophiles to produce heterocyclic derivatives. These studies not only explore the chemical properties and reactivity of such compounds but also their potential applications in developing more complex chemical entities (Sokolov & Aksinenko, 2010).
Antidiabetic Activity
Derivatives of the compound have been synthesized and evaluated for their antidiabetic activities, demonstrating the compound's potential in the development of new therapeutic agents for diabetes management. The study emphasized the significance of the structural modifications on the biological activity, paving the way for further research in this area (Patil et al., 2013).
properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-3-2-4-7-14)16(22)9-11-20-15-8-5-10-19-12-15/h2-12,20H,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDZDHNXMFKHNK-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one |
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